molecular formula C19H18N2O4 B2758510 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 1795480-98-6

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2758510
CAS No.: 1795480-98-6
M. Wt: 338.363
InChI Key: DXUTVLLRFXIGBB-UHFFFAOYSA-N
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Description

3-(4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 1795480-98-6) is a high-purity chemical compound with a molecular formula of C19H18N2O4 and a molecular weight of 338.4 . This complex small molecule features a hybrid structure combining a 6-methyl-2-oxo-2H-pyran-4-yl (pyranone) moiety linked via an ether bond to a piperidine ring, which is in turn connected to a benzonitrile group through a carbonyl linker. The integration of multiple heterocyclic systems in a single scaffold makes this compound a valuable intermediate in medicinal chemistry and drug discovery research . Heterocyclic compounds are of profound significance in pharmaceuticals, with over 85% of all FDA-approved drugs containing a heterocyclic moiety, as these structures often contribute to enhanced biological activity and improved physicochemical properties . The distinct structural features of this compound, including hydrogen bond acceptors and a rigid aromatic system, make it a promising building block for the development of novel therapeutic agents, particularly in the field of anticancer research where heterocyclic scaffolds are extensively investigated for their ability to interact with specific biological targets such as enzymes and receptors . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the design and synthesis of new chemical entities targeting various disease pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-9-17(11-18(22)24-13)25-16-5-7-21(8-6-16)19(23)15-4-2-3-14(10-15)12-20/h2-4,9-11,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUTVLLRFXIGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps:

    Formation of the Pyran Moiety: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via a cyclization reaction, which can be achieved using a variety of methods, including reductive amination or nucleophilic substitution.

    Coupling Reactions: The final step involves coupling the pyran and piperidine moieties with the benzonitrile group. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzonitrile ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties , particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. For instance, a related compound demonstrated an IC50 value of 2.01 µM against the HT29 cell line, indicating strong growth-inhibitory effects .
  • Antimicrobial Properties : Research indicates that certain analogues possess promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 93.7 to 46.9 µg/mL for bacterial strains .

Biological Studies

The compound has also been explored for its interactions with biological macromolecules:

  • Enzyme Inhibition : Investigations into the inhibitory effects on specific enzymes have shown potential therapeutic implications in treating diseases associated with enzyme dysregulation .
  • Cellular Process Studies : The compound serves as a tool for studying cellular mechanisms due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Data Tables

Application AreaSpecific ActivityReference
Anticancer ActivityIC50 of 2.01 µM against HT29 cells
Antimicrobial ActivityMIC range of 93.7–46.9 µg/mL
Enzyme InhibitionPotential therapeutic implications
Cellular MechanismsModulation of signaling pathways

Case Study 1: Anticancer Efficacy

A study conducted by Siddiqui et al. (2020) synthesized several derivatives of the compound and evaluated their anticancer activity against various cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that can guide future drug design.

Case Study 2: Antimicrobial Activity

In a comparative study on thiazole-linked compounds, derivatives of 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile were tested for antibacterial properties. The findings revealed that modifications at the para position of the phenyl ring improved antimicrobial efficacy, providing insights into optimizing these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine ring could play a crucial role in binding to these targets, while the benzonitrile group might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs share the benzonitrile-piperidine-carbonyl scaffold but differ in substituents on the piperidine ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Molecular Weight (g/mol) Key Biological Activity Source (Evidence ID)
3-(4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile Piperidine-4-yloxy-2H-pyran, benzonitrile 365.39 Not explicitly reported (likely enzyme inhibition) N/A (Target compound)
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile Piperidine-4-aminopyridine, benzonitrile 336.40 Nitric oxide synthase (NOS1, NOS3) inhibition
N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide Piperidine-benzimidazolone, aryl carboxamide 370.13 Selective enzyme inhibition (8-Oxo-targeted)
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide Brominated benzodiazolyl, methoxypyridine 460.30 Improved inhibitory potency (56% yield)
ABT-239 (Histamine H3 antagonist) Piperidine-benzofuran, benzonitrile 423.51 High H3 receptor affinity (Ki < 1 nM)
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-bromophenyl)-2-oxo-pyridine-3-carbonitrile Pyridinone, bromophenyl, benzonitrile 397.25 Antioxidant activity (79.05% at 12 ppm)

Key Observations:

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., bromine in ) enhance inhibitory potency, likely by stabilizing ligand-receptor interactions .
  • Heterocyclic ethers (e.g., pyran-oxy in the target compound) may improve metabolic stability compared to methoxy or benzimidazolone groups .

Biological Targets: Piperidine-benzonitrile derivatives frequently target enzymes (e.g., NOS, 8-Oxo-related enzymes) or GPCRs (e.g., histamine H3 receptors) . Antioxidant activity in pyridinone analogs () correlates with electron-deficient aromatic substituents (e.g., bromophenyl) .

Synthetic Yields :

  • Yields for piperidine-carboxamide derivatives range from 56–80% , influenced by steric hindrance from substituents .

Research Implications

  • Structure-Activity Relationship (SAR): The pyran-oxy group in the target compound offers a unique scaffold for optimizing selectivity against NOS isoforms or other enzymes.
  • ADMET Considerations : Comparative data suggest that piperidine-benzonitrile derivatives generally exhibit moderate metabolic stability but may require formulation optimization for bioavailability .

Biological Activity

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key functional groups:

  • Piperidine ring : Contributes to the compound's interaction with biological targets.
  • Pyran moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Benzonitrile group : Often associated with neuroactive and anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of compounds containing the pyran structure exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as A431 and HT29 with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups in the structure enhances the cytotoxicity against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Compounds similar to 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile have shown promise as anti-inflammatory agents. They may inhibit key inflammatory mediators such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroactive properties.
  • Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of a related pyran derivative on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Study 2: Antimicrobial Screening

In another investigation, 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile was tested against various bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of A431 and HT29 cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced TNF-alpha levels

Q & A

Q. Optimization parameters :

  • Temperature : Elevated temperatures (80–120°C) for condensation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalyst loading : 5–10 mol% Pd catalysts for cyanation .

Basic: How is 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile characterized structurally?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., benzonitrile C≡N at ~110 ppm, pyran C=O at ~165 ppm) .
  • X-ray crystallography : Resolves piperidine chair conformations and pyran ring geometry (e.g., bond angles and torsion angles) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 379.13) .

Advanced: How do structural modifications (e.g., substituent changes on the pyran or piperidine rings) influence the compound’s bioactivity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Pyran substituents : 6-Methyl groups enhance metabolic stability, while 2-oxo groups improve hydrogen-bonding interactions with targets like kinases .
  • Piperidine modifications : Bulky substituents at the 4-position reduce off-target binding but may lower solubility .
  • Benzonitrile group : Essential for π-π stacking in enzyme active sites; replacing nitrile with amides diminishes potency .

Q. Methodology :

  • Parallel synthesis : Generate analogs via combinatorial chemistry .
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., IC50_{50}50​ variability) across studies?

Answer:
Data inconsistencies often arise from:

  • Assay conditions : Variations in buffer pH, ATP concentrations (for kinase assays), or cell-line specificity .
  • Compound purity : HPLC purity thresholds (<95%) affect activity; impurities may inhibit/activate off-target pathways .

Q. Resolution strategies :

  • Standardized protocols : Adopt consensus assay conditions (e.g., 10 mM Mg2+^{2+} for kinase studies) .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What in silico methods are effective for predicting the compound’s target interactions and metabolic pathways?

Answer:
Computational approaches include:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs .
  • MD simulations : Analyze piperidine ring flexibility in aqueous environments (e.g., 100 ns simulations with AMBER) .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP3A4 susceptibility) and blood-brain barrier penetration .

Validation : Cross-reference predictions with experimental CYP450 inhibition assays .

Basic: What safety and handling protocols are recommended for laboratory work with this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation) .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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